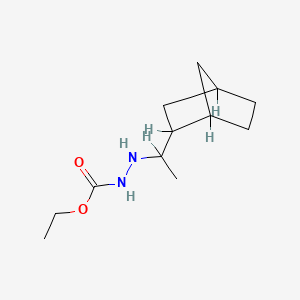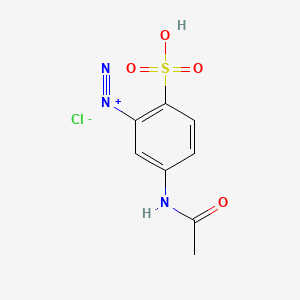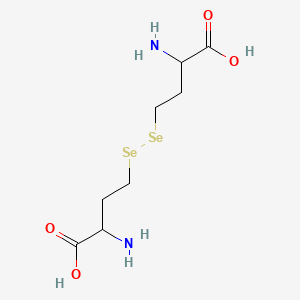
Selenohomocystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Selenohomocystine can be synthesized through various methods. One common method involves the use of O-acetylhomoserine sulfhydrylase, an enzyme partially purified from baker’s yeast. This enzyme catalyzes the synthesis of this compound from sodium diselenide with the corresponding acetyl-derivatives of serine and homoserine . Another method involves the synthesis from L-selenomethionine using sodium in liquid ammonia . The reaction conditions typically involve heating the mixture under reflux at 80°C for several hours .
Chemical Reactions Analysis
Selenohomocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be reduced to selenohomocysteine by mixing with an aqueous solution containing tris(2-carboxyethyl)phosphine at pH 6.2 . It can also participate in β-replacement reactions with serine-O-sulfate as a substrate . The major products formed from these reactions include selenohomocysteine and other selenium-containing compounds .
Scientific Research Applications
Selenohomocystine has several scientific research applications. In chemistry, it is used as a substrate for methionine synthases, which are enzymes involved in the biosynthesis of methionine . In biology, it has been studied for its role in the glutathione peroxidase system, linking one-carbon metabolism and antioxidation . Additionally, it is used in the study of selenium metabolism and its effects on human health .
Mechanism of Action
The mechanism of action of selenohomocystine involves its role as a selenoamino acid. It can be converted to selenohomocysteine, which then participates in various metabolic pathways . This compound acts as a substrate for methionine synthases, facilitating the conversion of selenohomocysteine to selenomethionine . This conversion is crucial for the incorporation of selenium into selenoproteins, which are essential for various biological functions .
Comparison with Similar Compounds
Selenohomocystine is similar to other selenoamino acids such as selenocysteine and selenomethionine. it is unique in its structure as a diselenide compound . Selenocysteine is involved in the active center of various selenoenzymes, while selenomethionine is a common dietary form of selenium . This compound’s unique diselenide structure allows it to participate in different chemical reactions and metabolic pathways compared to other selenoamino acids .
Similar Compounds
- Selenocysteine
- Selenomethionine
- Selenohomolanthionine
- Se-methyl-selenocysteine
- Selenocystine
Properties
CAS No. |
7776-33-2 |
|---|---|
Molecular Formula |
C8H16N2O4Se2 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-amino-4-[(3-amino-3-carboxypropyl)diselanyl]butanoic acid |
InChI |
InChI=1S/C8H16N2O4Se2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |
InChI Key |
NBQXBIDZPLKFHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se][Se]CCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



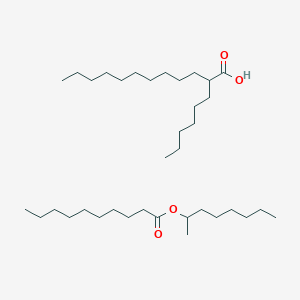
![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
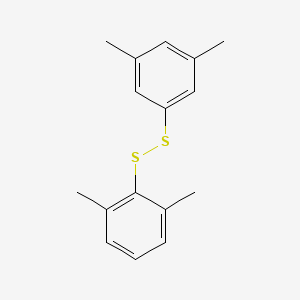
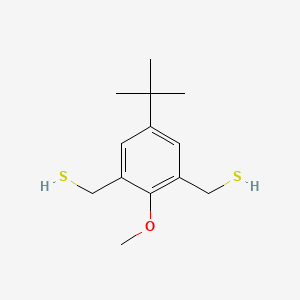
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)


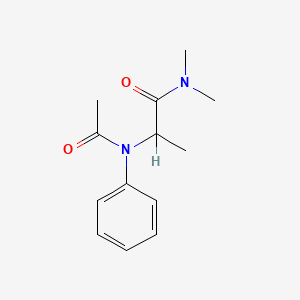
![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)

